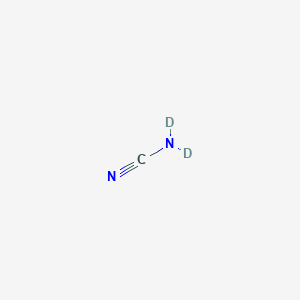
3,8-Diamino-5,6-dimethylphenanthridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Diamino-5,6-dimethylphenanthridinium bromide is a chemical compound with the empirical formula C₂₀H₁₈BrN₃ and a molecular weight of 380.28 g/mol . It is also known by the synonym Dimidium bromide . This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diamino-5,6-dimethylphenanthridinium bromide typically involves the reaction of appropriate phenanthridine derivatives with bromine. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions in reactors designed to handle bromine and other reagents safely. The process includes steps for purification and quality control to meet the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
3,8-Diamino-5,6-dimethylphenanthridinium bromide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrogen, and various catalysts. The conditions for these reactions can vary but often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted phenanthridinium compounds .
Scientific Research Applications
3,8-Diamino-5,6-dimethylphenanthridinium bromide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,8-Diamino-5,6-dimethylphenanthridinium bromide involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate with DNA, affecting its structure and function. This intercalation can lead to changes in gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,8-Diamino-5,6-dimethylphenanthridinium bromide include:
- 3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide
- 3,8-Diamino-5-ethyl-6-phenylphenanthridinium bromide
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. These properties make it particularly suitable for certain applications, such as fluorescence studies and surfactant tests .
Properties
CAS No. |
32155-21-8 |
|---|---|
Molecular Formula |
C15H16BrN3 |
Molecular Weight |
318.21 g/mol |
IUPAC Name |
5,6-dimethylphenanthridin-5-ium-3,8-diamine;bromide |
InChI |
InChI=1S/C15H15N3.BrH/c1-9-14-7-10(16)3-5-12(14)13-6-4-11(17)8-15(13)18(9)2;/h3-8,17H,16H2,1-2H3;1H |
InChI Key |
NRKXTZWBZAFCHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=C3C=CC(=CC3=[N+]1C)N)N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-4-[[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid](/img/structure/B13833772.png)

![(6R)-6-[(1R,4E,7aR)-7a-methyl-4-[(2Z)-2-[(3S,5R)-3,4,4,5-tetradeuterio-3,5-dideuteriooxy-2-methylidenecyclohexylidene]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13833774.png)



![7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane](/img/structure/B13833814.png)


![(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13833826.png)




